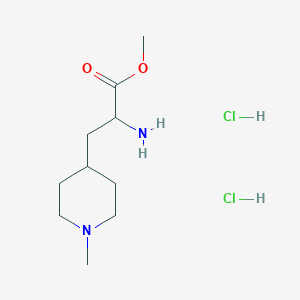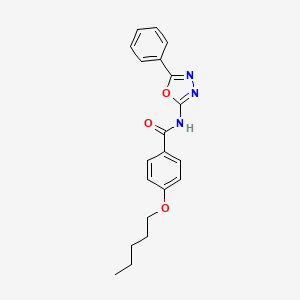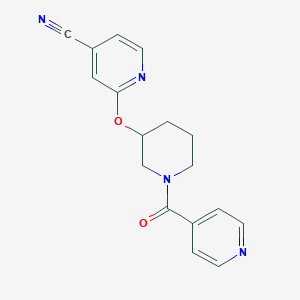
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile, also known as INO-1001, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer, stroke, and inflammation.
Mécanisme D'action
PARP is involved in the repair of single-strand DNA breaks through the base excision repair pathway. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage.
Biochemical and Physiological Effects
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, PARP inhibition leads to the accumulation of DNA damage, resulting in cell death. In stroke and traumatic brain injury, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been shown to reduce neuronal damage and improve functional outcomes. In sepsis and other inflammatory diseases, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been shown to reduce inflammation and improve survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile is its specificity for PARP, which reduces the potential for off-target effects. However, its efficacy may be limited by the presence of other DNA repair pathways, which can compensate for PARP inhibition. Additionally, its effectiveness may be influenced by the genetic background of the individual, as well as the specific disease being treated.
Orientations Futures
There are several future directions for the study of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile and PARP inhibition. One area of interest is the combination of PARP inhibitors with other therapies, such as chemotherapy and radiation therapy, to improve outcomes in cancer. Another area of interest is the development of more potent and selective PARP inhibitors. Additionally, the role of PARP inhibition in other diseases, such as cardiovascular disease and diabetes, is an area of active research.
Méthodes De Synthèse
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile can be synthesized through a multi-step process starting from 2,6-dimethoxyisonicotinic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with piperidine to form the piperidinyl amide. The amide is then reacted with isonicotinoyl chloride to yield the final product, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile.
Applications De Recherche Scientifique
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PARP inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved outcomes. 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has also been shown to have neuroprotective effects in stroke and traumatic brain injury, as well as anti-inflammatory effects in sepsis and other inflammatory diseases.
Propriétés
IUPAC Name |
2-[1-(pyridine-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-3-8-20-16(10-13)23-15-2-1-9-21(12-15)17(22)14-4-6-19-7-5-14/h3-8,10,15H,1-2,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKOWQGPKNOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

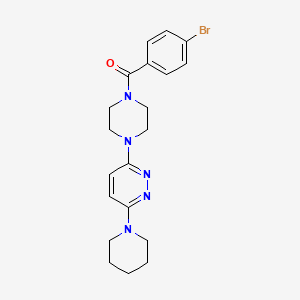
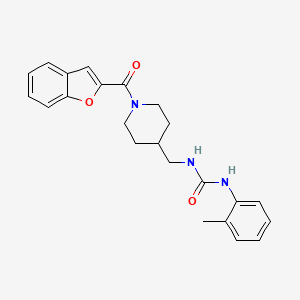
![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)

![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)
![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)
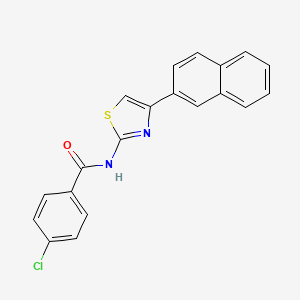
![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)
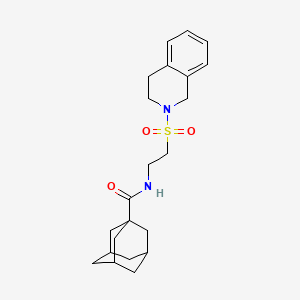
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)
